REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:13]2[N:22]=[CH:21][CH:20]=[C:19]3[C:14]=2[CH:15]=[C:16]([C:24](=[N:26][OH:27])[NH2:25])[C:17](=[O:23])[NH:18]3)[CH:10]=[CH:11][CH:12]=1>CN(C=O)C>[CH3:1][C:2]1[O:27][N:26]=[C:24]([C:16]2[C:17](=[O:23])[NH:18][C:19]3[C:14]([CH:15]=2)=[C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=2)[N:22]=[CH:21][CH:20]=3)[N:25]=1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1=C2C=C(C(NC2=CC=N1)=O)C(N)=NO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the same manner
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 2 hours and further at 130° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals were separated by filtration
|
Type
|
WASH
|
Details
|
washed with water, isopropanol and diisopropyl ether in this order
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were recrystallized from chloroform-ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NO1)C=1C(NC2=CC=NC(=C2C1)C1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |